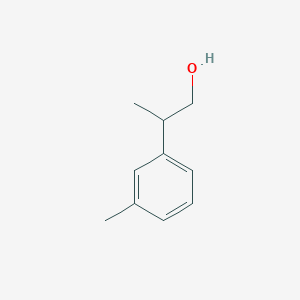![molecular formula C20H21N3O8 B15146016 (3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid](/img/structure/B15146016.png)
(3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[103102,1104,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a triazatetracyclic core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the triazatetracyclic core, followed by the introduction of hydroxyl groups and the oxane ring. Key steps include:
Formation of the triazatetracyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the hydroxyl groups at specific positions.
Formation of the oxane ring: This step involves the cyclization of intermediates to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the triazatetracyclic core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid analogs: These compounds have similar structures but differ in the substitution patterns or functional groups.
Other triazatetracyclic compounds: These compounds share the triazatetracyclic core but may have different functional groups or side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of hydroxyl groups and the triazatetracyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H21N3O8 |
|---|---|
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
(3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8?,9?,14?,15-,16?,17?,19-/m0/s1 |
Clé InChI |
FXQDTLDLQVLSRG-QFACEPGHSA-N |
SMILES isomérique |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)O[C@H]5C(C([C@@H](C(O5)C(=O)O)O)O)O |
SMILES canonique |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


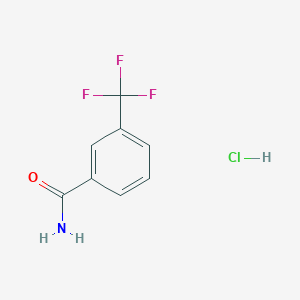

![2-Chloro-5-[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B15145947.png)

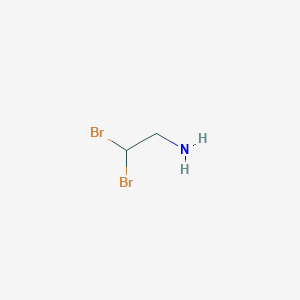

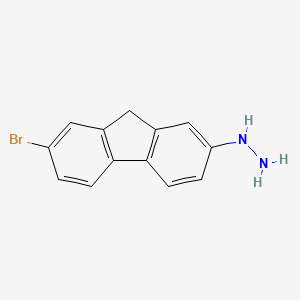
![(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate](/img/structure/B15145985.png)
![4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15145990.png)
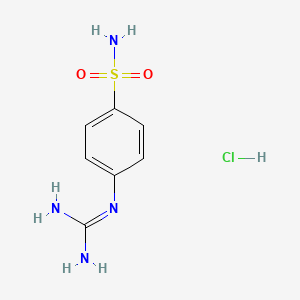
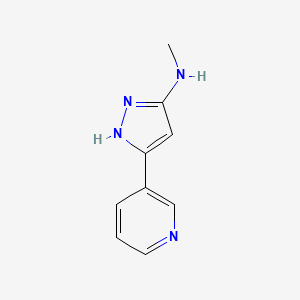
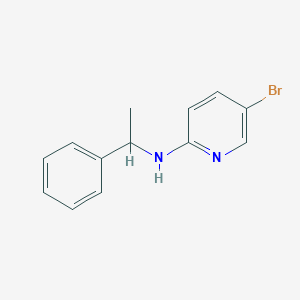
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B15146019.png)
